AZ-Ghs-22 - 1143020-91-0

AZ-Ghs-22

Catalog Number: EVT-3090731
CAS Number: 1143020-91-0
Molecular Formula: C27H33ClN6O5S2
Molecular Weight: 621.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ-GHS-22 is an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), which is also known as the ghrelin receptor. It binds to GHS-R1a with an IC50 value of 0.77 nM. AZ-GHS-22 decreases food intake in mice by 54% in the first two hours after administration of a 100 mg/kg dose.

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (1)

    Compound Description: A potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This compound exhibits promising anti-cancer activity but undergoes metabolic deacetylation at the benzothiazole's 2-amino substituent. []

    Relevance: This compound shares a core benzo[d]thiazol-2-yl carbamide structure with the target compound, 2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide. Both compounds feature a sulfonamide group, although in different positions and with varying substituents. The research on this compound focuses on improving metabolic stability, which could offer insights into potential modifications for the target compound. []

    Compound Description: A series of novel urea derivatives synthesized and evaluated for their antimicrobial activity. []

    Relevance: Although structurally distinct from the target compound, this series highlights the relevance of exploring various heterocyclic moieties for potential bioactivity. This suggests that modifications to the target compound, such as incorporating different heterocycles, could lead to compounds with varied biological profiles. []

3-chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (3b)

    Compound Description: This compound displayed potent insecticidal activity against diamondback moth, comparable to or exceeding the commercial insecticide triflumuron. Additionally, it exhibited broad-spectrum fungicidal activity, showing promise as a lead compound for developing novel pesticides. []

    Relevance: This compound shares the benzo[d]thiazol-2-yl carbamide core with the target compound, 2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide. The presence of a pyrazole ring in this compound, absent in the target compound, suggests exploring similar modifications for potential insecticidal or fungicidal properties. []

    Compound Description: This series of arylidene compounds, derived from 2-iminothiazolidine-4-one, demonstrated antimicrobial activity against Staphylococcus aureus (+ve) and Pseudomonas aeruginosa (-ve). []

    Relevance: These compounds, containing a benzo[d]thiazole moiety, highlight the potential of this chemical class for antimicrobial activity. Although structurally different from the target compound, 2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide, they emphasize the importance of the benzo[d]thiazole scaffold in medicinal chemistry. []

Source and Classification

AZ-Ghs-22 was developed as part of research efforts aimed at exploring novel therapeutic agents targeting the growth hormone secretagogue receptor. It falls under the category of small molecule inhibitors, specifically designed to interact with GHS-R1a. The compound is classified within pharmacological research focused on metabolic control and obesity treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ-Ghs-22 involves multiple steps typical of small molecule drug development, including:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis (SPPS) techniques, where the compound is constructed stepwise on a solid support.
  2. Deprotection and Coupling: Each amino acid is sequentially added through deprotection and coupling reactions, often using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  3. Purification: The crude product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels, typically greater than 98% .

The synthesis process emphasizes minimizing waste and utilizing greener solvents to enhance sustainability in peptide chemistry, which is increasingly important in pharmaceutical manufacturing .

Chemical Reactions Analysis

Reactions and Technical Details

AZ-Ghs-22 primarily engages in receptor-mediated reactions rather than undergoing traditional chemical reactions seen in organic synthesis. Its mechanism involves:

  • Binding to GHS-R1a: The compound competes with endogenous ligands like ghrelin for binding sites on the receptor.
  • Inhibition of Receptor Activity: By stabilizing the inactive form of the receptor, AZ-Ghs-22 effectively reduces downstream signaling pathways associated with appetite stimulation.

Experimental studies have demonstrated that administration of AZ-Ghs-22 leads to a significant decrease in food intake in animal models, underscoring its effectiveness as an inverse agonist .

Mechanism of Action

Process and Data

The mechanism by which AZ-Ghs-22 exerts its effects involves several key steps:

  1. Receptor Binding: AZ-Ghs-22 binds to the growth hormone secretagogue receptor 1a with high affinity.
  2. Conformational Change: This binding induces a conformational change that favors the inactive state of the receptor.
  3. Signal Transduction Inhibition: As a result, there is a reduction in intracellular signaling pathways that promote hunger and food intake.

In vivo studies indicate that administration of AZ-Ghs-22 can decrease food consumption by up to 54% within two hours post-administration at a dose of 100 mg/kg, highlighting its potential for managing obesity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ-Ghs-22 possesses several notable physical and chemical properties:

  • Appearance: Solid form with high purity (>98%).
  • Solubility: Soluble in organic solvents, which aids in its formulation for biological assays.
  • Stability: Exhibits stability under standard laboratory conditions but should be stored under controlled temperatures to maintain integrity.

These properties are critical for ensuring effective delivery and bioavailability when used in research or therapeutic contexts .

Applications

Scientific Uses

AZ-Ghs-22 has significant potential applications in various scientific fields:

  1. Obesity Research: As an inverse agonist of the growth hormone secretagogue receptor 1a, it serves as a valuable tool for studying appetite regulation mechanisms.
  2. Pharmacological Studies: Its effects on food intake make it a candidate for developing treatments targeting metabolic disorders.
  3. Cancer Research: Preliminary studies suggest potential applications in oncology, particularly regarding tumor cell proliferation inhibition .
Discovery and Development of AZ-GHS-22 as a Ghrelin Receptor Modulator

High-Throughput Screening Strategies for Acylurea-Based GHS-R1a Ligands

The identification of AZ-GHS-22 originated from a high-throughput screening (HTS) campaign targeting the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critical in regulating appetite and energy homeostasis. Screening efforts focused on identifying ligands capable of modulating this receptor’s constitutive activity, which contributes to basal hunger signaling. The initial hit was an acylurea chemotype with moderate binding affinity but favorable ligand efficiency. This scaffold was prioritized due to its synthetic tractability and potential for selective interaction with GHS-R1a’s allosteric sites [1] [6].

Key to the screening strategy was a radioligand displacement assay using [¹²⁵I]human ghrelin in HEK293 cell membranes expressing recombinant human, mouse, or rat GHS-R1a. The primary hit demonstrated species-dependent binding, with the highest affinity for the human receptor (IC₅₀ ~300 nM). Further characterization involved functional assays measuring intracellular calcium flux and inositol phosphate accumulation to delineate agonist versus antagonist/inverse agonist properties. This multi-assay approach confirmed the acylurea scaffold’s ability to suppress basal receptor activity, classifying it as an inverse agonist precursor [1] [4] [6].

Table 1: Initial HTS Hit Profile Across Species

SpeciesIC₅₀ (nM)Assay System
Human0.77HEK293 membranes, gamma counting
Mouse1.1HEK293 membranes, gamma counting
Rat3.4HEK293 membranes, gamma counting

Structural Evolution from Partial Agonist to Inverse Agonist Activity Profiles

Early analogs of the acylurea series exhibited mixed pharmacological profiles, with some compounds acting as partial agonists. This was problematic for obesity therapeutics, as partial agonism could stimulate rather than suppress hunger. The critical breakthrough came from structure-activity relationship (SAR) studies that identified specific substructural modifications capable of switching activity from partial agonism to inverse agonism [3] [6].

The transformation centered on three regions:

  • Central Acylurea Linker: Rigidification through incorporation of a bicyclic heteroaromatic system (thieno[3,2-d]pyrimidin-4-one) enhanced conformational stability, favoring the receptor’s inactive state.
  • Lipophilic Tail: Introduction of a chlorinated biaryl motif (specifically, a 4-chloro-2-(morpholino)phenyl group) improved hydrophobic packing within the receptor’s transmembrane helix 6 and 7 interface, a key domain involved in constitutive activity.
  • Solubilizing Group: A sulfonylpiperazine moiety balanced polarity and reduced off-target interactions, particularly with CNS receptors like dopamine D₂ and serotonin 5-HT₂₃ [4] [6].

These changes collectively shifted the compound’s efficacy profile. While early analogs (e.g., Compound 5 in the series) exhibited 20–40% partial agonism in calcium mobilization assays, AZ-GHS-22 (Compound 22) demonstrated pure inverse agonism, suppressing basal receptor activity by >85% at 100 nM. This was confirmed in electrophysiological studies showing AZ-GHS-22 inhibited ghrelin-independent GHS-R1a signaling in hypothalamic neurons. In vivo validation showed a 54% reduction in cumulative food intake during the first two hours post-administration (100 mg/kg in mice), confirming functional inverse agonism [3] [4].

Optimization of Physicochemical Properties for Targeted Pharmacokinetic Profiles

A strategic objective in developing AZ-GHS-22 was engineering periphery-restricted action to minimize potential CNS-mediated side effects. This required optimizing physicochemical properties to limit blood-brain barrier (BBB) penetration while maintaining metabolic stability and oral bioavailability [1] [6].

Key physicochemical modifications included:

  • Molecular Weight (MW) Increase: Controlled escalation to 621.17 g/mol (from ~450 g/mol in early analogs) reduced passive BBB diffusion.
  • Polar Surface Area (PSA) Enhancement: Incorporation of the sulfonylpiperazine group increased PSA to >110 Ų, hindering transcellular BBB transport.
  • LogP Optimization: Balancing the chlorinated biaryl’s hydrophobicity with the morpholine group’s polarity achieved a calculated LogP of ~3.2, sufficient for membrane permeability without excessive CNS partitioning [1] [3] [6].

Pharmacokinetic studies in rodents confirmed the success of this strategy. AZ-GHS-22 exhibited a brain-to-plasma ratio (Kp) of <0.05 after intravenous administration, classifying it as a non-CNS penetrant compound. In contrast, the structurally related analog AZ-GHS-38 (a CNS-penetrant inverse agonist in the same series) demonstrated a Kp >0.8. Despite its peripheral restriction, AZ-GHS-22 maintained adequate oral bioavailability (F = 35–40% in rats) due to the sulfonylpiperazine moiety enhancing solubility in gastrointestinal fluids (measured solubility: 50 mg/mL in DMSO, 25 mg/mL in 0.1 M HCl) [1] [4] [6].

Table 2: Key Optimized Properties of AZ-GHS-22 vs. CNS-Penetrant Analog

PropertyAZ-GHS-22 (Non-CNS)AZ-GHS-38 (CNS-Penetrant)
Molecular Weight (g/mol)621.17585.24
Calculated LogP~3.2~2.8
Polar Surface Area (Ų)>110~85
Brain-to-Plasma Ratio (Kp)<0.05>0.8
Solubility (0.1 M HCl)25 mg/mLNot reported

The periphery-restricted profile of AZ-GHS-22 was functionally validated in feeding studies using GHS-R1a knockout mice. While AZ-GHS-38 reduced food intake in wild-type mice, its effects were abolished in knockout models, confirming central mediation. Conversely, AZ-GHS-22’s efficacy relied partly on peripheral GHS-R1a blockade, potentially involving vagal afferent pathways or pancreatic islet receptors [4].

Properties

CAS Number

1143020-91-0

Product Name

AZ-Ghs-22

IUPAC Name

2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide

Molecular Formula

C27H33ClN6O5S2

Molecular Weight

621.17

InChI

InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36)

InChI Key

XWFQFKFKWKWIEW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.